molecular formula C67H62N14O10S2 B12779378 1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid CAS No. 72906-56-0

1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

Cat. No.: B12779378
CAS No.: 72906-56-0
M. Wt: 1287.4 g/mol
InChI Key: OSOREXCRQUIQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid is a complex organic compound with a diverse range of applications in various fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings and functional groups .

Scientific Research Applications

1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include other diphenylguanidine derivatives and pyrazol-based compounds, which may share some chemical properties but differ in their specific applications and biological activities .

Properties

CAS No.

72906-56-0

Molecular Formula

C67H62N14O10S2

Molecular Weight

1287.4 g/mol

IUPAC Name

1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C41H36N8O10S2.2C13H13N3/c1-24-38(40(50)48(46-24)29-12-16-31(17-13-29)60(52,53)54)44-42-33-20-10-27(22-35(33)58-3)37(26-8-6-5-7-9-26)28-11-21-34(36(23-28)59-4)43-45-39-25(2)47-49(41(39)51)30-14-18-32(19-15-30)61(55,56)57;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h5-23,37-39H,1-4H3,(H,52,53,54)(H,55,56,57);2*1-10H,(H3,14,15,16)

InChI Key

OSOREXCRQUIQTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C(C3=CC=CC=C3)C4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)O)C)OC)OC)C7=CC=C(C=C7)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.